Lithium metagallate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

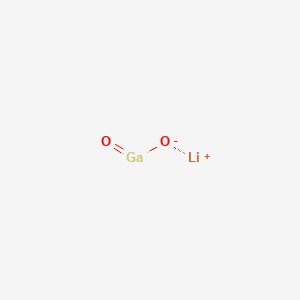

Structure

2D Structure

Properties

Molecular Formula |

GaLiO2 |

|---|---|

Molecular Weight |

108.7 g/mol |

IUPAC Name |

lithium;oxido(oxo)gallane |

InChI |

InChI=1S/Ga.Li.2O/q;+1;;-1 |

InChI Key |

BTPRDVISQKKNGA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[O-][Ga]=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Space Group of Lithium Gallate (LiGaO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of lithium gallate (LiGaO₂). The information is compiled from various crystallographic studies and databases, presenting key structural parameters, experimental methodologies, and a visualization of the structure determination workflow.

Crystal System and Space Group

Lithium gallate (LiGaO₂) crystallizes in the orthorhombic crystal system.[1][2] The thermodynamically stable phase, often referred to as β-LiGaO₂, belongs to the non-centrosymmetric space group Pna2₁ (space group number 33).[1][2][3][4] This wurtzite-like structure is a ternary analog of ZnO, where the Zn²⁺ ions are replaced in an ordered fashion by Li⁺ and Ga³⁺ ions.[5] The point group for this space group is mm2.[1]

The structure is characterized by a three-dimensional network of corner-sharing tetrahedra.[2] Both lithium (Li⁺) and gallium (Ga³⁺) cations are tetrahedrally coordinated by four oxygen (O²⁻) anions, forming LiO₄ and GaO₄ tetrahedra, respectively.[1][6] Each oxygen atom, in turn, is bonded to two lithium and two gallium atoms.[1][5]

Crystallographic Data

The lattice parameters and atomic positions for LiGaO₂ have been determined through various experimental and computational studies. The following tables summarize the key quantitative data. It is important to note that slight variations in lattice parameters exist across different reports, which can be attributed to differences in experimental conditions, such as temperature, or the use of computational versus experimental methods.

Table 1: Lattice Parameters for Orthorhombic LiGaO₂ (Space Group Pna2₁)

| Source | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) | Method |

| Marezio (1965)[2] | 5.402 | 6.372 | 5.007 | 172.29 | Single-Crystal X-ray Diffraction |

| Materials Project (mp-5854)[1] | 5.40 | 6.35 | 5.01 | 171.72 | Density Functional Theory (DFT) |

| Rietveld Refinement (2021)[3] | 5.406400(17) | 6.37962(2) | 5.013078(15) | 172.76 | X-ray Powder Diffraction (XRPD) |

Table 2: Atomic Coordinates for LiGaO₂ in the Pna2₁ Space Group

The atoms occupy the Wyckoff position 4a. The fractional coordinates from the Materials Project database are provided below as a representative example.[1]

| Atom | Wyckoff Site | x | y | z |

| Li | 4a | 0.999388 | 0.58202 | 0.875614 |

| Ga | 4a | 0.004305 | 0.582461 | 0.373782 |

| O1 | 4a | 0.375442 | 0.070753 | 0.114236 |

| O2 | 4a | 0.894066 | 0.409001 | 0.136549 |

Table 3: Selected Interatomic Distances

| Bond | Bond Length (Å) (Source: Materials Project[1]) |

| Li-O | 1.95 - 1.98 |

| Ga-O | 1.85 - 1.86 |

Experimental Protocols

The determination of the crystal structure of LiGaO₂ typically involves the following key experimental stages:

3.1. Synthesis

-

Solid-State Reaction: This is a common method for producing polycrystalline LiGaO₂ powder.[3] High-purity precursor materials, such as Li₂CO₃ and Ga₂O₃, are mixed in stoichiometric amounts. The mixture is then subjected to a series of grinding and high-temperature calcination steps (e.g., at 1200 °C) to ensure a complete reaction and the formation of the desired phase.[3]

-

Czochralski Method: For obtaining large single crystals, suitable for specific applications like substrates for GaN growth, the Czochralski technique is employed.[7] This method involves pulling a seed crystal from a melt of stoichiometric LiGaO₂.

3.2. X-ray Diffraction (XRD)

-

Data Collection: X-ray diffraction is the primary technique used for crystal structure determination. For powder samples, data is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).[3] The sample is scanned over a range of 2θ angles to record the diffraction pattern. For single crystals, a four-circle diffractometer is used to collect the intensities of a large number of Bragg reflections.

-

Structure Solution and Refinement: The collected diffraction data is then used to determine the crystal structure.

-

Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system. Systematic absences in the diffraction pattern lead to the determination of the space group (Pna2₁).

-

Rietveld Refinement: For powder diffraction data, Rietveld refinement is a powerful method used to refine the structural model.[3] A calculated diffraction pattern based on a starting structural model (including lattice parameters, atomic positions, and site occupancies) is fitted to the experimental pattern. The structural parameters are adjusted iteratively to minimize the difference between the calculated and observed patterns. This yields highly accurate structural information.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the LiGaO₂ crystal structure.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Electrochemical Activation of LiGaO2: Implications for Ga-Doped Garnet Solid Electrolytes in Li-Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avsconferences.org [avsconferences.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mp-5854: LiGaO2 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of Lithium Metagallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metagallate (LiGaO₂), an inorganic crystalline solid, has garnered significant attention in materials science and solid-state chemistry. Its unique combination of properties, including a wide bandgap and piezoelectric characteristics, makes it a promising material for various applications, including as a substrate for the growth of gallium nitride (GaN) semiconductors and in photo-optic devices.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its structural and reactive characteristics.

Physical Properties

This compound is a white powder or crystalline solid.[1] Its physical characteristics are summarized in the tables below, providing a comparative overview of its structural and thermal properties.

Crystallographic Data

This compound crystallizes in an orthorhombic system, specifically in the Pna2₁ space group.[3][4][5] This structure consists of a three-dimensional network of corner-sharing LiO₄ and GaO₄ tetrahedra.[3][4][6] Each oxygen atom is coordinated to two lithium and two gallium atoms.[3]

| Property | Value | Reference |

| Crystal System | Orthorhombic | [3][4][6] |

| Space Group | Pna2₁ | [3][4][5] |

| Point Group | mm2 | [3] |

| Lattice Parameters | ||

| a | 5.402 Å - 5.41 Å | [4][7] |

| b | 6.372 Å - 6.38 Å | [4][7] |

| c | 5.007 Å - 5.01 Å | [3][4] |

| α, β, γ | 90° | [3] |

| Unit Cell Volume | 171.72 ų | [3] |

| Bond Distances | ||

| Li-O | 1.95 - 2.02 Å | [3][6] |

| Ga-O | 1.85 - 1.88 Å | [3][6] |

Physical and Thermal Properties

The physical and thermal properties of this compound are critical for its application in electronic devices.

| Property | Value | Reference |

| Molecular Formula | GaLiO₂ | [1][8] |

| Molar Mass | 108.66 g/mol | [1][8] |

| Density | 4.0187 - 4.18 g/cm³ | [1][7] |

| Melting Point | >400 °C - 1600 °C | [1][7][8] |

| Appearance | White powder/crystalline solid | [1] |

| Hardness (Mohs) | 7.5 | [7] |

| Band Gap | 5.6 eV | [9][10] |

Chemical Properties

The chemical behavior of this compound, particularly its reactivity and electrochemical properties, is an active area of research, especially in the context of solid-state batteries.

Solubility and Reactivity

| Property | Description | Reference |

| Water Solubility | Soluble (27.2 g/L at 20°C) | [8] |

| Reactivity with Lithium Metal | Unstable; reacts with Li metal, which can lead to the formation of Li-Ga alloys and Li₂O. This reaction is a concern for its use in Ga-doped garnet solid electrolytes in lithium-metal batteries. | [2][11] |

Electrochemical Properties

This compound exhibits notable electrochemical activity.[11] When used in an electrochemical cell with lithium metal, it undergoes a series of reactions. A proposed three-stage reaction mechanism involves reversible electrochemical reactions that form highly electronically conducting products.[11] The electrochemical activity is observed in a potential window from 0.05 to 1.0 V versus Li/Li⁺, often following a high-voltage decomposition or activation.[2][11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound. The following sections outline key experimental procedures.

Synthesis of this compound Powder

A common method for synthesizing LiGaO₂ powder is through a solid-state reaction.

Methodology:

-

Mixing of Precursors: Stoichiometric amounts of lithium carbonate (Li₂CO₃) and gallium(III) oxide (Ga₂O₃) are mixed. A slight excess of Li₂CO₃ (e.g., 10 wt%) is often added to compensate for lithium evaporation at high temperatures.[2]

-

Grinding: The powder mixture is thoroughly ground, for instance, in an autogrinder, to ensure homogeneity.[2]

-

Calcination: The mixture is heated in a closed alumina crucible in a muffle furnace in an air atmosphere. A typical heating profile involves ramping the temperature to 1200 °C at a rate of 5 K/min and holding for 8 hours.[2]

-

Cooling and Regrinding: The product is then cooled and reground to obtain a fine powder.[2]

Characterization Techniques

X-Ray Powder Diffraction (XRPD): XRPD is used to confirm the crystal structure and phase purity of the synthesized LiGaO₂.

Methodology:

-

Sample Preparation: The powdered sample is prepared using a "front-load" method.[11]

-

Instrumentation: A laboratory diffractometer with a copper anode (Kα wavelength: 1.54 Å) is used in reflection geometry.[11]

-

Data Collection: Data is typically collected over a 2θ range of 10° to 120°, with a step size of 0.008° and a counting time of 30 seconds per step.[11]

-

Analysis: The resulting diffraction pattern is analyzed, often using Rietveld refinement, to determine lattice parameters and phase composition. The characteristic peaks for LiGaO₂ in the Pna2₁ space group are located at approximately 21.66° (110) and 22.38° (011) 2θ.[11]

Electrochemical Analysis: To investigate the electrochemical properties, LiGaO₂ electrodes are tested against lithium metal in a laboratory cell.

Methodology:

-

Electrode Preparation: The synthesized LiGaO₂ powder is processed into electrodes.[2]

-

Cell Assembly: The electrodes are assembled into a cell with lithium metal as the counter and reference electrode.

-

Cyclic Voltammetry (CV): CV scans are performed to investigate the electrochemical reactions at different potential windows (e.g., 0.6 to 4.2 V vs. Li/Li⁺).[2] Prior to scanning, the cell is typically rested at open circuit voltage (OCV) for about 20 hours to reach equilibrium.[2]

-

Galvanostatic Cycling: Galvanostatic charge-discharge tests are conducted at a specific current density (e.g., 10 mA/g) within a defined potential range (e.g., 0.05 to 4.5 V vs. Li/Li⁺).[11] Constant potential steps are often applied at the cutoff potentials, followed by an OCV period to monitor the cell's equilibrium state.[11]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound powder.

Caption: Workflow for LiGaO₂ Synthesis and Characterization.

Logical Relationship in Electrochemical Reaction

This diagram outlines the logical progression of the electrochemical reaction of this compound when cycled against lithium metal.

Caption: LiGaO₂ Electrochemical Reaction Pathway.

References

- 1. americanelements.com [americanelements.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. avsconferences.org [avsconferences.org]

- 6. mp-5854: LiGaO2 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]

- 7. crystec.de [crystec.de]

- 8. chembk.com [chembk.com]

- 9. The electronic structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical Activation of LiGaO2: Implications for Ga-Doped Garnet Solid Electrolytes in Li-Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Lithium Metagallate: A Technical Guide

For Immediate Release

SASKATOON, SK – Researchers and professionals in materials science and drug development now have access to a comprehensive technical guide on the electronic band structure of lithium metagallate (LiGaO₂). This whitepaper provides an in-depth analysis of the fundamental electronic properties of this wide-band-gap semiconductor, consolidating key data and outlining experimental and theoretical methodologies.

This compound, a ternary mixed-metal oxide, is gaining significant interest for its potential applications in optoelectronic devices, such as a substrate for GaN and ZnO heteroepitaxy.[1] A thorough understanding of its electronic band structure is crucial for the design and optimization of these applications. This guide summarizes the current state of knowledge on LiGaO₂, presenting quantitative data in a structured format and visualizing complex relationships to facilitate comprehension.

Core Electronic Properties

This compound crystallizes in an orthorhombic structure belonging to the Pna2₁ space group.[2][3] This wurtzite-derived structure is characterized by a specific ordering of lithium and gallium cations.[1] The material is a direct band gap semiconductor, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the Γ-point of the Brillouin zone.[4] The top of the valence band is primarily composed of O-2p orbitals, while the bottom of the conduction band consists of Ga-4s states.[5][6]

Data Presentation: Key Electronic and Structural Parameters

A summary of the critical electronic and structural parameters for this compound is presented below. These values are a synthesis of experimental measurements and theoretical calculations from various sources.

| Parameter | Value | Method |

| Crystal System | Orthorhombic | X-ray Diffraction |

| Space Group | Pna2₁ (No. 33) | X-ray Diffraction |

| Lattice Constants | a = 5.402 Å, b = 6.372 Å, c = 5.007 Å | X-ray Diffraction[3] |

| Band Gap (E_g) | 5.26 - 5.76 eV | Optical Absorption, Soft X-ray Spectroscopy[1][7] |

| ~6.1 eV | Photoluminescence Excitation[1] | |

| 5.81 eV | QSGW Calculation[8] | |

| Band Gap Type | Direct | Theoretical Calculations[4] |

| Electron Effective Mass (m_e) | 0.23 m₀ (GGA+U) | Density Functional Theory |

| Hole Effective Mass (m_h) | 2.14 m₀ (GGA+U) | Density Functional Theory |

| Valence Band Offset | Data for LiGaO₂ heterojunctions is limited. As a reference, the valence band offset between LiGa₅O₈ and β-Ga₂O₃ is 1.86 ± 0.09 eV. | X-ray Photoelectron Spectroscopy[9] |

Experimental Determination of Electronic Structure

The electronic band structure of this compound has been investigated using a variety of experimental techniques, primarily focusing on optical and photoelectron spectroscopies.

Optical Absorption Spectroscopy

Optical absorption is a fundamental method to determine the band gap of a semiconductor. In this technique, light of varying wavelength is passed through a LiGaO₂ crystal, and the amount of light transmitted is measured. The absorption edge, where the material begins to strongly absorb photons, corresponds to the energy required to excite an electron from the valence band to the conduction band. For a direct band gap material like LiGaO₂, the square of the absorption coefficient is proportional to the photon energy minus the band gap energy.

General Experimental Protocol:

-

A single crystal of LiGaO₂ with polished parallel faces is prepared.

-

The crystal is mounted in a spectrophotometer.

-

A light source (e.g., a deuterium lamp for UV) is used to illuminate the sample over a range of wavelengths.

-

The intensity of the light transmitted through the sample is measured by a detector.

-

The absorption coefficient is calculated from the transmission data, taking into account the sample thickness and reflection losses.

-

The band gap energy is determined by extrapolating the linear portion of the (αhν)² vs. hν plot to the energy axis.

Soft X-ray Spectroscopy

Soft X-ray Spectroscopy (SXS) is a powerful tool to probe the partial density of states of both the valence and conduction bands.[10][11]

-

X-ray Emission Spectroscopy (XES): This technique provides information about the occupied electronic states (valence band). Core electrons are excited by an X-ray source, and when electrons from the valence band fill these core holes, photons are emitted. The energy of these emitted photons is characteristic of the energy difference between the valence band and the core level, providing insight into the elemental and orbital character of the valence band.

-

X-ray Absorption Spectroscopy (XAS): This technique probes the unoccupied electronic states (conduction band). Core electrons are excited into the conduction band by absorbing X-ray photons. By tuning the energy of the incident X-rays and measuring the absorption, a spectrum of the unoccupied states is obtained.

General Experimental Workflow:

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a direct experimental technique to visualize the electronic band structure of a material.[12] It is based on the photoelectric effect, where photons from a high-energy light source (typically UV or X-rays) strike the sample, causing electrons to be emitted.[12] By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal, effectively mapping out the energy-momentum relationship of the electronic bands.[12]

General Experimental Protocol:

-

A single crystal of LiGaO₂ is cleaved in an ultra-high vacuum (UHV) chamber to expose a clean, atomically flat surface.

-

The sample is irradiated with a monochromatic beam of photons (e.g., from a He lamp or a synchrotron).

-

The photoemitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy and emission angle.

-

By rotating the sample, the band structure can be mapped along different momentum directions in the Brillouin zone.

Theoretical Calculation of Electronic Structure

Density Functional Theory (DFT) is the primary computational method used to investigate the electronic structure of LiGaO₂.[13] DFT is a quantum mechanical modeling method that allows for the calculation of the electronic structure of many-body systems by using the electron density as the fundamental variable.[14]

Different exchange-correlation functionals, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals (e.g., HSE06), have been employed to calculate the electronic properties of LiGaO₂. More advanced methods like the Quasiparticle Self-Consistent GW (QSGW) approximation have been used to obtain more accurate band gap values.[8][15]

Logical Workflow for DFT-based Band Structure Calculation:

Crystal Structure Visualization

The orthorhombic crystal structure of this compound, with its tetrahedrally coordinated Li, Ga, and O atoms, is fundamental to its electronic properties.

Conclusion

This technical guide provides a consolidated overview of the electronic band structure of this compound. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel optoelectronic materials and devices. A comprehensive understanding of the electronic properties of LiGaO₂ is a critical step towards harnessing its full potential in future technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. avsconferences.org [avsconferences.org]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.lu.lv [dspace.lu.lv]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. xps valence band: Topics by Science.gov [science.gov]

- 12. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Density functional theory - Wikipedia [en.wikipedia.org]

- 14. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 15. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Optical Properties of Lithium Metagallate (LiGaO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metagallate (LiGaO₂) is a wide bandgap semiconductor crystal that has garnered interest for its potential applications in optoelectronics. Its orthorhombic crystal structure (space group Pna2₁) endows it with anisotropic optical properties, making it a candidate for various applications, including as a substrate for the epitaxial growth of gallium nitride (GaN) and in scintillation detectors.[1][2] This technical guide provides a comprehensive overview of the core optical properties of LiGaO₂ crystals, detailing available quantitative data and the experimental protocols used for their characterization.

Linear Optical Properties

The linear optical properties of a material describe its response to an incident electromagnetic field at low light intensities. For LiGaO₂, these properties are primarily defined by its refractive indices and transparency range.

Refractive Indices and Birefringence

A theoretical study has calculated the frequency-dependent principal refractive indices, and experimental measurements at a specific wavelength have determined the birefringence.[3]

Table 1: Refractive Indices of this compound (LiGaO₂) at 632.8 nm

| Refractive Index | Calculated Value (approx.) |

| nₓ | ~1.84 |

| nᵧ | ~1.81 |

| n₂ | ~1.83 |

Note: The calculated values are estimated from the graphical data presented in theoretical evaluations.[3]

Table 2: Experimental Birefringence of this compound (LiGaO₂) at 632.8 nm

| Birefringence | Experimental Value |

| nₓ - nᵧ | 0.032 |

| nₓ - n₂ | 0.004 |

Transparency Range and Absorption

This compound exhibits a wide transparency range, particularly in the ultraviolet (UV) to near-infrared (NIR) regions. Its large bandgap energy is a key characteristic defining this range. The absorption edge of LiGaO₂ is reported to be around 220-222 nm.[2][3] The optical band gap has been reported to be in the range of 5.3 to 5.8 eV.[1]

Table 3: Transparency and Absorption Characteristics of this compound (LiGaO₂)

| Property | Value |

| Transparency Range | UV to NIR |

| UV Absorption Edge | ~220 - 222 nm[2][3] |

| Optical Band Gap | 5.3 - 5.8 eV[1] |

Note: The transparency range can be influenced by crystal purity and defects.

Nonlinear Optical Properties

Nonlinear optical (NLO) properties manifest at high light intensities, such as those produced by lasers. These properties are crucial for applications like frequency conversion (e.g., second-harmonic generation). As a non-centrosymmetric crystal, LiGaO₂ is expected to exhibit second-order NLO effects.

Second-Order Nonlinear Optical Coefficients

The second-order NLO properties are described by the second-order nonlinear optical tensor, dᵢⱼ. While a complete experimental determination of all tensor elements for LiGaO₂ is not widely reported, theoretical calculations suggest that the nonlinear optical response is relatively small.[3][4]

Table 4: Theoretical Nonlinear Optical Coefficients of this compound (LiGaO₂)

| Coefficient | Theoretical Value (pm/V) |

| Various tensor components | 0.2 - 1.2 |

Note: These are theoretically calculated values and await comprehensive experimental verification.[3]

Experimental Protocols

The characterization of the optical properties of this compound crystals involves several key experimental techniques. Below are detailed methodologies for these essential experiments.

Crystal Growth: The Czochralski Method

High-quality single crystals of LiGaO₂ are typically grown using the Czochralski method.[1] This technique allows for the production of large, oriented single crystals suitable for optical characterization and device fabrication.

Protocol:

-

Material Preparation: High-purity Li₂CO₃ and Ga₂O₃ powders are mixed in a stoichiometric ratio. An excess of Li₂CO₃ may be used to compensate for the volatilization of Li₂O at high temperatures.

-

Melting: The mixed powder is placed in a platinum or iridium crucible and heated in a Czochralski furnace to a temperature slightly above the melting point of LiGaO₂ (approximately 1600 °C).

-

Seeding: A seed crystal of LiGaO₂, with a specific crystallographic orientation, is attached to a rotating pull rod and lowered until it just touches the surface of the melt.

-

Crystal Pulling: The seed crystal is slowly pulled upwards (at a rate of a few mm per hour) while being rotated (at a rate of several rpm). The temperature of the melt and the pulling and rotation rates are precisely controlled to maintain a stable crystal growth interface.

-

Cooling: After the crystal has reached the desired size, it is slowly withdrawn from the melt and cooled to room temperature over a period of several hours to prevent thermal shock and cracking.

Refractive Index Measurement: Abbe Refractometer

The refractive indices of a biaxial crystal like LiGaO₂ can be determined using an Abbe refractometer with appropriate sample preparation and orientation.

Protocol:

-

Sample Preparation: A LiGaO₂ crystal is cut and polished to create flat, parallel surfaces. For measuring the three principal refractive indices, at least two samples with different crystallographic orientations are required. For instance, one sample cut with faces parallel to the crystallographic axes will allow for the measurement of two indices, and a second sample with a different orientation will be needed for the third.

-

Calibration: The Abbe refractometer is calibrated using a standard material with a known refractive index.

-

Sample Mounting: A small drop of a high-refractive-index contact liquid (e.g., diiodomethane) is placed on the prism of the refractometer. The polished LiGaO₂ sample is then placed on the contact liquid.

-

Measurement: Monochromatic light is passed through the prism and the crystal. By rotating the prism and observing the critical angle of total internal reflection through the eyepiece, the refractive index can be read from the calibrated scale.

-

Orientation and Polarization: To measure the different principal refractive indices (nₓ, nᵧ, n₂), the crystal must be oriented correctly with respect to the incident light, and a polarizer is used to select the appropriate polarization direction of the light. Measurements are repeated for each principal axis.

Nonlinear Optical Coefficient Measurement: Maker Fringe Technique

The Maker fringe technique is a widely used method for determining the second-order nonlinear optical coefficients of a material.[5]

Protocol:

-

Sample Preparation: A thin, polished, plane-parallel plate of the LiGaO₂ crystal is prepared.

-

Experimental Setup:

-

A high-intensity, pulsed laser (e.g., a Q-switched Nd:YAG laser operating at 1064 nm) is used as the fundamental beam.

-

The sample is mounted on a rotation stage that allows for precise variation of the angle of incidence.

-

A set of filters is used to block the fundamental beam after it passes through the sample.

-

A photomultiplier tube (PMT) or a similar sensitive photodetector is used to measure the intensity of the generated second-harmonic light (at 532 nm).

-

-

Data Acquisition: The sample is rotated, and the intensity of the second-harmonic signal is recorded as a function of the angle of incidence. This results in an oscillatory pattern known as Maker fringes.

-

Analysis: The envelope and the periodicity of the Maker fringes are analyzed. By fitting the experimental data to the theoretical Maker fringe equation, the second-order nonlinear optical coefficients (dᵢⱼ) can be determined relative to a standard reference material (e.g., quartz). The coherence length, which is related to the refractive index dispersion between the fundamental and second-harmonic wavelengths, can also be extracted from the fringe spacing.

Mandatory Visualizations

Experimental Workflow for Optical Characterization

Caption: Experimental workflow for the optical characterization of LiGaO₂ crystals.

Conclusion

This compound is a promising material for various optoelectronic applications, primarily due to its wide bandgap and suitable properties as a substrate for GaN. While a complete and detailed experimental dataset of its optical properties is still emerging, the available theoretical and preliminary experimental results provide a strong foundation for further research. The experimental protocols outlined in this guide offer a standardized approach for the characterization of LiGaO₂ crystals, which will be crucial for unlocking their full potential in scientific and technological applications. Further experimental work is needed to fully populate the refractive index and nonlinear optical coefficient tables and to establish the Sellmeier equations for this material.

References

An In-depth Technical Guide to the Thermal Expansion Coefficient of Lithium Gallate (LiGaO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of lithium gallate (LiGaO₂), a material of increasing interest for various technological applications. This document details the anisotropic nature of its thermal expansion, presents quantitative data from experimental studies, and outlines the methodologies used for its characterization.

Introduction to Lithium Gallate (LiGaO₂)

Lithium gallate (LiGaO₂) is an inorganic compound that crystallizes in an orthorhombic system. Its non-centrosymmetric structure and wide bandgap make it a promising material for applications in optoelectronics, as a substrate for the growth of other semiconductors like gallium nitride (GaN), and in piezoelectric devices.[1] Understanding its behavior at elevated temperatures is crucial for the design and reliability of devices incorporating this material. A key parameter in this regard is the coefficient of thermal expansion (CTE), which describes how the dimensions of the material change with temperature.

LiGaO₂ possesses an orthorhombic crystal structure belonging to the space group Pna2₁.[1][2][3] This crystal system is defined by three unequal crystallographic axes (a, b, and c) that are mutually perpendicular. The lattice parameters at room temperature are approximately a = 5.402 Å, b = 6.372 Å, and c = 5.007 Å.[1] Due to this anisotropy in its crystal structure, the thermal expansion of LiGaO₂ is also anisotropic, meaning it expands and contracts at different rates along its three crystallographic axes.

Quantitative Data: Thermal Expansion Coefficients

The thermal expansion of LiGaO₂ has been characterized using high-temperature X-ray diffraction. The linear thermal expansion coefficients are anisotropic, reflecting the orthorhombic crystal structure. The values determined over a temperature range of 293 K to 1423 K are summarized in the table below.

| Crystallographic Axis | Linear Thermal Expansion Coefficient (α) [10⁻⁶ K⁻¹] | Temperature Range [K] |

| a-axis (αₐ) | 10.1 ± 0.2 | 293 - 1423 |

| b-axis (αₑ) | 21.1 ± 0.3 | 293 - 1423 |

| c-axis (αₒ) | 13.6 ± 0.2 | 293 - 1423 |

Data sourced from a high-temperature X-ray diffraction study.

Experimental Protocols for Determining Thermal Expansion

The measurement of the coefficient of thermal expansion for crystalline solids like LiGaO₂ can be performed using several techniques. The most common and precise methods are high-temperature X-ray diffraction (HT-XRD) and dilatometry.

3.1 High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful in-situ technique that allows for the direct measurement of a material's lattice parameters as a function of temperature.[4][5][6] From the temperature-dependent changes in the lattice parameters, the anisotropic coefficients of thermal expansion can be calculated.

Methodology:

-

Sample Preparation: A polycrystalline powder sample of LiGaO₂ is prepared. For accurate measurements, it is often mixed with an internal standard with a well-known thermal expansion, such as silicon or magnesium oxide, to aid in the refinement of the diffraction data.[7]

-

Instrument Setup: The sample is mounted on a specialized high-temperature stage within an X-ray diffractometer. This stage is capable of precise temperature control, often under a vacuum or inert atmosphere to prevent oxidation of the sample.[7]

-

Data Collection:

-

An initial X-ray diffraction pattern is collected at room temperature (e.g., 293 K).

-

The sample is then heated to a series of predetermined temperatures (e.g., in increments of 50 K or 100 K) up to the desired maximum temperature (e.g., 1423 K).

-

At each temperature, the sample is allowed to thermally equilibrate for a set period before a full diffraction pattern is recorded.[7]

-

-

Data Analysis:

-

Each diffraction pattern is analyzed using Rietveld refinement to determine the precise lattice parameters (a, b, and c) at each temperature.

-

The lattice parameters are then plotted as a function of temperature.

-

The linear thermal expansion coefficient for each crystallographic axis is calculated from the slope of the lattice parameter versus temperature data.

-

3.2 Dilatometry

Dilatometry is a technique that measures the change in length of a material as a function of temperature.[8][9] It provides a direct measurement of the linear thermal expansion. For an anisotropic material like LiGaO₂, single crystals oriented along the desired crystallographic axes are required to determine the individual CTEs.

Methodology:

-

Sample Preparation: A sample of LiGaO₂ with a well-defined geometry (typically a rod or cylinder of a specific length) is prepared. For anisotropic measurements, this would be a single crystal cut along a specific crystallographic axis.

-

Instrument Setup: The sample is placed in the dilatometer, where it is in contact with a pushrod. The entire assembly is situated within a furnace.[8]

-

Data Collection:

-

The furnace heats the sample according to a predefined temperature program (e.g., a constant heating rate).

-

As the sample expands or contracts, it moves the pushrod. This displacement is measured with high precision by a sensor, such as a linear variable differential transformer (LVDT).[10]

-

The temperature and the change in length are recorded continuously throughout the experiment.

-

-

Data Analysis:

-

The recorded data of length change versus temperature is used to calculate the coefficient of thermal expansion.

-

A correction for the thermal expansion of the instrument's components (pushrod and sample holder) is applied, often by running a calibration with a standard reference material.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the thermal expansion coefficient of LiGaO₂ and the logical relationship in the data analysis.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. avsconferences.org [avsconferences.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. inis.iaea.org [inis.iaea.org]

- 5. rigaku.com [rigaku.com]

- 6. High-Temperature X-Ray Diffraction and Complementary Thermal Analysis | Department of Energy [energy.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]

- 9. Video: Analysis of Thermal Expansion via Dilatometry [jove.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Li2O-Ga2O3 System: A Review of Known Phases and Future Directions

An in-depth analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding the lithium oxide-gallium oxide binary system.

The Li2O-Ga2O3 system is of significant interest for the development of various advanced materials, including solid-state electrolytes, phosphors, and substrates for epitaxial growth of wide-bandgap semiconductors. A comprehensive understanding of its phase diagram is crucial for controlling the synthesis and properties of materials within this system. However, a complete, experimentally determined phase diagram for the entire Li2O-Ga2O3 binary system is not yet available in the public domain. This technical guide consolidates the existing knowledge on the identified intermediate compounds, their crystallographic properties, and the experimental methodologies employed for their characterization.

Known Intermediate Compounds

To date, research on the Li2O-Ga2O3 system has primarily focused on the synthesis and characterization of discrete stoichiometric compounds. The most well-documented phases are lithium metagallate (LiGaO2), lithium orthogallate (Li5GaO4), and a lithium-deficient spinel, lithium pentagallate (LiGa5O8).

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| This compound | LiGaO2 | Orthorhombic | Pna2₁ | a = 5.402, b = 6.372, c = 5.007[1] |

| Lithium Orthogallate | Li5GaO4 | Orthorhombic | Pbca | a = 10.83, b = 11.23, c = 16.08 |

| Lithium Pentagallate | LiGa5O8 | Cubic | P4₁32 or P4₃32 | a = 8.203 |

Table 1: Crystallographic Data of Known Compounds in the Li2O-Ga2O3 System.

Experimental Protocols

The characterization of these compounds has been achieved through a variety of experimental techniques, providing insights into their structure and properties.

Solid-State Reaction: This is the most common method for synthesizing polycrystalline samples of lithium gallium oxides. The process typically involves:

-

Mixing: Stoichiometric amounts of high-purity Li2CO3 (as a precursor for Li2O) and Ga2O3 powders are intimately mixed. An excess of the lithium precursor is often used to compensate for volatilization at high temperatures.

-

Calcination: The powder mixture is heated in a crucible (e.g., alumina or platinum) at temperatures ranging from 700°C to 1200°C for several hours to facilitate the reaction and formation of the desired phase.[2]

-

Characterization: The resulting product is analyzed using powder X-ray diffraction (XRD) to identify the crystalline phases present.

Crystal Growth: Single crystals of compounds like LiGaO2 have been grown using techniques such as the Czochralski method. This involves melting the polycrystalline material and pulling a single crystal from the melt, allowing for the study of anisotropic properties.

Logical Relationship of Known Phases

While a complete phase diagram is unavailable, a schematic representation can be constructed to illustrate the relationships between the known solid phases and the end members, Li2O and Ga2O3. This diagram is qualitative and does not represent experimentally determined phase boundaries or transition temperatures.

Future Research Directions

The absence of a complete Li2O-Ga2O3 phase diagram presents a significant gap in the materials science of this system. Future research should focus on a systematic investigation of the phase equilibria across the entire compositional range. A comprehensive study employing the following experimental workflow would be highly valuable:

By systematically applying these techniques, the eutectic and peritectic points, solid solution ranges, and the precise melting behavior of the intermediate compounds can be determined. This will enable the tailored synthesis of materials with desired properties for a wide range of applications.

References

Probing the Fundamental Properties of LiGaO₂: An In-depth Guide to Ab Initio Density Functional Theory Calculations

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of ab initio density functional theory (DFT) in elucidating the structural, electronic, and mechanical properties of lithium gallate (LiGaO₂). As a material with potential applications in optoelectronics and as a substrate for wide-bandgap semiconductors, a thorough understanding of its fundamental characteristics is paramount. This guide synthesizes key findings from first-principles calculations, presenting quantitative data in a structured format, detailing computational methodologies, and visualizing the theoretical workflow.

Structural and Electronic Properties

First-principles calculations have been instrumental in determining the atomic arrangement and electronic landscape of LiGaO₂. The thermodynamically stable phase of LiGaO₂ is the orthorhombic β-phase with the space group Pna2₁.[1][2] This structure is closely related to the wurtzite crystal structure.[3]

Lattice Parameters

Precise knowledge of the lattice constants is crucial for applications such as substrate engineering for epitaxial growth of materials like GaN and ZnO.[3] DFT calculations provide theoretical values that show good agreement with experimental measurements.

| Lattice Parameter | Calculated (Å) | Experimental (Å)[3] |

| a | 6.255[3] | 6.372 |

| b | 5.361[3] | 5.402 |

| c | 4.953[3] | 5.007 |

Electronic Band Structure

The electronic band gap is a critical parameter for optoelectronic applications. DFT calculations, particularly those employing advanced methods beyond the standard local-density approximation (LDA), have been used to predict the band gap of LiGaO₂.

| Computational Method | Calculated Band Gap (eV) |

| Local Density Approximation (LDA) | ~3.1 (Indirect) |

| Quasiparticle Self-Consistent GW (QSGW) | 5.6 - 7.0[3][4] |

| Experimental | 5.26 - 5.70[1][4][5] |

The quasiparticle self-consistent GW (QSGW) method is noted to provide a significantly larger and more accurate band gap value compared to standard DFT approximations, which are known to underestimate this property.[3][4][6] The calculated band structure of β-LiGaO₂ indicates it is a direct ultra-wide bandgap semiconductor.[1][7]

Mechanical Properties

The mechanical stability and response of LiGaO₂ to external stress are essential for its practical use. DFT calculations have been employed to determine the elastic constants, which are fundamental to understanding its mechanical behavior.

| Elastic Constant | Calculated Value (GPa) |

| C₁₁ | Value not explicitly found in search results |

| C₂₂ | Value not explicitly found in search results |

| C₃₃ | Value not explicitly found in search results |

| C₁₂ | Value not explicitly found in search results |

| C₁₃ | Value not explicitly found in search results |

| C₂₃ | Value not explicitly found in search results |

| C₄₄ | Value not explicitly found in search results |

| C₅₅ | Value not explicitly found in search results |

| C₆₆ | Value not explicitly found in search results |

Computational Methodology

The accuracy of ab initio DFT calculations is highly dependent on the chosen computational parameters and methods. The following section outlines a typical protocol for such calculations on LiGaO₂.

Density Functional Theory (DFT) Framework

The foundational approach is density functional theory, often implemented in software packages like the Vienna Ab initio Simulation Package (VASP).[1] The calculations are based on solving the Kohn-Sham equations to determine the electronic ground state of the system.

Exchange-Correlation Functional

The choice of the exchange-correlation functional is critical. While the Local Density Approximation (LDA) is a common starting point, more sophisticated functionals are often necessary for accurate prediction of properties like the band gap.[3] The quasiparticle self-consistent GW (QSGW) method has been shown to yield more accurate electronic structures for LiGaO₂.[3][4][8]

Supercell Approach

To study properties like doping, a supercell approach is often used.[3][8] This involves creating a larger simulation cell by repeating the primitive unit cell, which allows for the introduction of dopant atoms at various concentrations. For instance, supercells of 64 atoms (2x2x1 primitive orthorhombic cells) have been utilized.[3]

Lattice Dynamics

The lattice dynamical properties, including phonons and piezoelectric constants, can be investigated using density functional perturbation theory (DFPT).[3][8]

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of a typical ab initio DFT study on LiGaO₂.

Caption: A generalized workflow for DFT calculations on LiGaO₂.

Caption: Workflow for investigating doping in LiGaO₂ using a supercell approach.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Electrochemical Activation of LiGaO2: Implications for Ga-Doped Garnet Solid Electrolytes in Li-Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. mp-5854: LiGaO2 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Thermodynamic Properties of Lithium Metagallate (LiGaO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metagallate (LiGaO₂), a ternary oxide, has garnered significant interest for its potential applications in various fields, including as a substrate for the epitaxial growth of gallium nitride (GaN) and in the development of solid-state lithium-ion batteries. A thorough understanding of its thermodynamic properties is paramount for optimizing synthesis conditions, predicting its stability and reactivity, and advancing its technological applications. This technical guide provides a comprehensive overview of the known thermodynamic properties of the β-phase of this compound (β-LiGaO₂), the thermodynamically stable orthorhombic polymorph under ambient conditions. Due to a scarcity of extensive experimental data for LiGaO₂, this guide combines theoretical values with established experimental protocols for analogous compounds to offer a complete reference.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a material include its enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. These parameters govern the material's stability and its behavior in chemical reactions.

Quantitative Thermodynamic Data

Precise and comprehensive experimental thermodynamic data for this compound are not extensively available in the current body of scientific literature. However, theoretical calculations based on first-principles, such as those provided by the Materials Project, offer valuable insights into its energetic landscape. The following table summarizes the available theoretical and comparative data for β-LiGaO₂. For context, experimental data for the analogous compound, lithium aluminate (γ-LiAlO₂), are also provided.

| Thermodynamic Property | This compound (β-LiGaO₂) | Lithium Aluminate (γ-LiAlO₂) |

| Standard Enthalpy of Formation (ΔHf°) at 298.15 K | -921.3 kJ/mol (Theoretical) | -1188.67 kJ/mol (Experimental)[1] |

| Heat Capacity (Cp) at 298.15 K | Not Experimentally Determined | 67.42 J/(K·mol) (Experimental)[2] |

| Standard Entropy (S°) at 298.15 K | Not Experimentally Determined | 53.0 ± 0.5 J/(K·mol) (Experimental)[2] |

| Gibbs Free Energy of Formation (ΔGf°) at 298.15 K | Not Experimentally Determined | -1126.30 kJ/mol (Experimental)[1] |

Note: The standard enthalpy of formation for β-LiGaO₂ was calculated from the formation energy of -2.387 eV per atom provided by the Materials Project, which is derived from Density Functional Theory (DFT) calculations.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and analytical techniques. While specific experimental reports for the comprehensive thermodynamic characterization of LiGaO₂ are scarce, the following sections describe standard and widely accepted methodologies used for similar ternary oxide materials.

Synthesis of β-Lithium Metagallate

A common method for synthesizing polycrystalline β-LiGaO₂ is through a solid-state reaction.

Workflow for Solid-State Synthesis of β-LiGaO₂

Protocol:

-

Precursor Preparation: High-purity lithium carbonate (Li₂CO₃) and gallium(III) oxide (Ga₂O₃) powders are weighed in a stoichiometric 1:1 molar ratio.

-

Mixing: The powders are intimately mixed, often using a high-energy ball milling process to ensure homogeneity and enhance reactivity.

-

Calcination: The mixed powder is heated in an alumina crucible at a temperature typically between 800 °C and 1000 °C for several hours to decompose the carbonate and initiate the reaction.

-

Sintering: The calcined powder is then pressed into pellets and sintered at a higher temperature, generally between 1100 °C and 1300 °C, for an extended period to promote the formation of the crystalline β-LiGaO₂ phase.

-

Characterization: The final product is analyzed using powder X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Determination of Heat Capacity

The heat capacity of a solid as a function of temperature is typically measured using adiabatic or relaxation calorimetry.

Experimental Workflow for Heat Capacity Measurement

Protocol (Adiabatic Calorimetry):

-

A precisely weighed sample of LiGaO₂ is placed in a sample holder within a calorimeter.

-

The calorimeter is cooled to a low temperature (e.g., near absolute zero).

-

A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

-

The heat capacity is calculated from the ratio of the heat supplied to the temperature change.

-

This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a ternary oxide like LiGaO₂ can be determined indirectly using reaction calorimetry and applying Hess's Law. This involves measuring the enthalpies of reactions of the compound and its constituent binary oxides in a suitable solvent.

Logical Relationship for Determining Enthalpy of Formation via Hess's Law

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Measuring the Band Gap of Lithium Metagallate (LiGaO₂)

This technical guide provides a comprehensive overview of the experimental and theoretical methods used to determine the electronic band gap of this compound (LiGaO₂), a promising wide-band-gap semiconductor with applications in optoelectronics.

Introduction to this compound

This compound (LiGaO₂) is a ternary oxide that crystallizes in an orthorhombic structure (space group Pna2₁). Its wide band gap makes it a suitable candidate for use as a substrate for the growth of other wide-band-gap semiconductors like GaN and ZnO.[1] An accurate determination of its band gap is crucial for understanding its electronic properties and for the design and fabrication of electronic and optoelectronic devices.

Summary of Reported Band Gap Values

The band gap of LiGaO₂ has been investigated through various experimental and theoretical techniques. A summary of the reported values is presented in the table below for easy comparison.

| Measurement Technique | Reported Band Gap (eV) | Reference |

| Experimental | ||

| Optical Absorption | 5.26 | [2] |

| Optical Absorption | 5.3 - 5.6 | [1] |

| Soft X-ray Spectroscopy | 5.6 | [3] |

| Theoretical | ||

| Density Functional Theory (DFT) - LDA | 3.136 | [2] |

| Density Functional Theory (DFT) - PBE | 3.363 | [2] |

| Density Functional Theory (DFT) - HSE | 5.10 | [1] |

| Quasiparticle Self-Consistent GW (QSGW) | 6.25 | [1] |

| G₀W₀ | 5.538 | [2] |

| GW₀ | 5.995 | [2] |

| 0.8Σ-QSGW | 5.81 | [2] |

Note: Theoretical values can vary significantly depending on the approximations and functionals used in the calculations. Experimental values are generally considered more reliable for the actual material.

Experimental Methodologies

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a widely used and relatively straightforward method to determine the band gap of semiconductors.[4] The fundamental principle involves measuring the absorption of light as a function of wavelength (or energy). When a photon with energy greater than or equal to the band gap energy strikes the material, it can excite an electron from the valence band to the conduction band, resulting in a sharp increase in absorption.

-

Sample Preparation:

-

High-quality single crystals of β-LiGaO₂ are required for accurate optical measurements. These are typically grown using the Czochralski method.

-

The grown crystals are then cut and polished to obtain optically smooth surfaces, minimizing light scattering. The thickness of the sample should be carefully measured.

-

-

Measurement:

-

A UV-Vis-NIR spectrophotometer is used to measure the transmittance or absorbance of the LiGaO₂ sample over a range of wavelengths that includes the expected band edge.

-

The transmission spectrum is recorded, and the absorption coefficient (α) is calculated using the Beer-Lambert law: I = I₀ * exp(-αt) where I is the transmitted intensity, I₀ is the incident intensity, and t is the sample thickness.

-

-

Data Analysis (Tauc Plot):

-

The relationship between the absorption coefficient (α) and the photon energy (hν) for a direct band gap semiconductor like LiGaO₂ is given by the Tauc relation: (αhν)² = A(hν - Eg) where A is a constant and Eg is the optical band gap.

-

A Tauc plot is constructed by plotting (αhν)² on the y-axis versus hν on the x-axis.

-

The linear portion of the plot is extrapolated to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the band gap, Eg.[5]

-

Soft X-ray Spectroscopy

Soft X-ray spectroscopy is a powerful technique that probes the electronic structure of materials, providing direct information about the valence and conduction bands.[3]

-

Sample Preparation:

-

A clean and atomically flat surface of the LiGaO₂ sample is prepared, typically by cleaving a single crystal in an ultra-high vacuum (UHV) environment to prevent surface contamination.

-

-

Measurement:

-

The experiment is performed at a synchrotron radiation facility, which provides a high-flux, tunable source of soft X-rays.

-

X-ray Absorption Spectroscopy (XAS): The sample is irradiated with soft X-rays of varying energy, and the absorption of X-rays is measured by detecting the total electron yield or fluorescence yield. The onset of absorption at the O K-edge and Ga L-edge provides information about the unoccupied conduction band states.

-

X-ray Emission Spectroscopy (XES): A core-level electron is excited by the incident X-rays, and the subsequent decay of an electron from a higher energy level to fill the core hole results in the emission of an X-ray photon. The energy of the emitted photon is analyzed to map the density of occupied valence band states.

-

-

Data Analysis:

-

The band gap is determined by combining the XAS and XES spectra. The energy difference between the top of the valence band (determined from the leading edge of the XES spectrum) and the bottom of the conduction band (determined from the onset of the XAS spectrum) corresponds to the band gap.

-

Theoretical Methodologies

First-principles calculations based on Density Functional Theory (DFT) and many-body perturbation theory (like the GW approximation) are powerful tools for predicting the electronic band structure and band gap of materials.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

-

Crystal Structure: The calculation starts with the experimental crystal structure of LiGaO₂ (orthorhombic, Pna2₁).

-

Software and Pseudopotentials: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO is commonly used. Pseudopotentials are employed to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical.

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are standard functionals that are computationally efficient but are known to significantly underestimate the band gap of semiconductors.[2]

-

Hybrid Functionals (e.g., HSE): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, which often leads to more accurate band gap predictions.[1]

-

-

Calculation: A self-consistent field (SCF) calculation is performed to obtain the ground-state electronic density. Subsequently, a non-self-consistent calculation is carried out to determine the band structure along high-symmetry directions in the Brillouin zone. The band gap is then determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

GW Approximation

The GW approximation is a more computationally intensive method that goes beyond DFT to provide more accurate quasiparticle energies and, consequently, more reliable band gap predictions.

-

DFT Pre-calculation: A standard DFT calculation (e.g., using GGA) is first performed to obtain the initial wavefunctions and eigenvalues.

-

GW Calculation:

-

The one-particle Green's function (G) and the screened Coulomb interaction (W) are calculated.

-

The self-energy (Σ = iGW) is then computed to correct the DFT eigenvalues.

-

Different levels of self-consistency can be employed, such as G₀W₀ (non-self-consistent), GW₀, and quasiparticle self-consistent GW (QSGW).[2]

-

-

Band Gap Determination: The corrected quasiparticle energies are used to determine the band gap.

Conclusion

This technical guide has outlined the primary experimental and theoretical methods for determining the band gap of this compound. For experimental determination, optical absorption spectroscopy provides a reliable and accessible method, while soft X-ray spectroscopy offers a more direct probe of the electronic band structure. Theoretical calculations, particularly those employing hybrid DFT functionals or the GW approximation, are invaluable for predicting and understanding the electronic properties, although the results can be sensitive to the computational details. A combination of these techniques provides the most comprehensive understanding of the electronic band gap of LiGaO₂.

References

Methodological & Application

Czochralski Growth of Lithium Metagallate (LiGaO₂) Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the growth of high-quality lithium metagallate (LiGaO₂) single crystals using the Czochralski method. LiGaO₂ is a promising substrate material for various applications, including the epitaxial growth of wide-bandgap semiconductors like gallium nitride (GaN).

Introduction to Czochralski Growth of LiGaO₂

The Czochralski method is a widely used technique for producing large, high-purity single crystals from a melt.[1] For this compound, this process involves the controlled pulling of a seed crystal from a molten stoichiometric mixture of lithium and gallium precursors. Careful control of growth parameters such as pulling rate, rotation rate, and temperature gradients is crucial for obtaining high-quality crystals with minimal defects.

One of the challenges in the Czochralski growth of LiGaO₂ is the potential for the volatilization of lithium oxide (Li₂O) from the melt at high temperatures. This can alter the melt stoichiometry and lead to the formation of defects, such as γ-Ga₂O₃ inclusions. To counteract this, growth parameters must be optimized, and in some cases, an excess of a lithium precursor is used in the initial charge. However, it has also been reported that LiGaO₂ can evaporate congruently at its melting point, which may make compensation for lithium loss unnecessary under specific atmospheric conditions.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the Czochralski growth of this compound crystals, compiled from available literature. It is important to note that optimal parameters can vary depending on the specific furnace geometry and desired crystal characteristics.

Table 1: Starting Material Preparation

| Parameter | Value | Notes |

| Starting Materials | High-purity (e.g., 5N) Li₂CO₃ and Ga₂O₃ | Stoichiometric ratio is the baseline. |

| Lithium Compensation | Optional: Slight excess (e.g., 10 wt%) of Li₂CO₃ | To compensate for potential Li₂O evaporation.[3] |

| Calcination Temperature | 1200 °C | [2] |

| Calcination Duration | 20 hours | [2] |

| Calcination Atmosphere | Air | [2] |

Table 2: Czochralski Growth Parameters

| Parameter | Typical Range/Value | Notes |

| Pulling Rate | 1.5 - 5.0 mm/h | Slower rates generally improve crystal quality. |

| Crystal Rotation Rate | 10 - 35 rpm | Moderate rotation improves melt homogeneity.[4] |

| Crucible Material | Iridium or Platinum | Must be resistant to high temperatures and the molten oxides. |

| Growth Atmosphere | Inert (e.g., Argon) or Oxidizing (e.g., Air) | An oxidizing atmosphere may help suppress the evaporation of constituents from the melt.[4] |

| Axial Temperature Gradient | Low (e.g., < 10 °C/cm) | A low-temperature gradient method can be employed to reduce defects. |

| Radial Temperature Gradient | Low | Precise control is necessary for maintaining a constant crystal diameter. |

Table 3: Post-Growth Annealing Parameters

| Parameter | Value | Notes |

| Annealing Temperature | 1200 °C | |

| Annealing Duration | 5 - 20 hours | |

| Annealing Atmosphere | Air (Oxygen partial pressure of 0.21 atm) | [2] |

| Cooling Rate | ~10 °C/h | Slow cooling is crucial to prevent thermal shock and cracking. |

Experimental Protocols

This section provides detailed methodologies for the key stages of LiGaO₂ crystal growth by the Czochralski method.

Protocol for Starting Material Preparation and Melt Synthesis

-

Material Weighing: Accurately weigh high-purity Li₂CO₃ and Ga₂O₃ powders in a stoichiometric ratio. If compensating for lithium loss, add a slight excess of Li₂CO₃.

-

Mixing: Thoroughly mix the powders in a clean environment to ensure homogeneity. An autogrinder can be used for this purpose.[3]

-

Pressing: Press the mixed powder into tablets or pellets to increase density and reduce volume.

-

Calcination: Place the pellets in a suitable crucible (e.g., alumina or platinum) and transfer to a muffle furnace. Heat the furnace to 1200 °C with a controlled ramp rate (e.g., 5 K/min) and hold for 20 hours in an air atmosphere.[2][3]

-

Cooling and Grinding: After calcination, allow the furnace to cool down freely. Once at room temperature, grind the calcined material into a fine powder.[3]

-

Crucible Loading: Load the synthesized LiGaO₂ powder into the Czochralski growth crucible (iridium or platinum).

Protocol for Czochralski Crystal Growth

-

Furnace Setup: Place the loaded crucible inside the Czochralski furnace. Ensure all components, including the seed rod and viewing ports, are clean and properly positioned.

-

Melting: Heat the furnace to melt the LiGaO₂ powder. The melting point of LiGaO₂ is approximately 1600 °C. The temperature should be stabilized slightly above the melting point to ensure a complete and uniform melt.

-

Seed Crystal Introduction: Lower a precisely oriented seed crystal (e.g., <100> or <001> orientation) until it just touches the surface of the melt.

-

Seeding and Necking: Allow the seed to partially melt to ensure a good connection with the melt. Then, slowly begin to pull the seed upward while initiating rotation. A "necking" process, where the diameter is initially reduced, can be employed to reduce dislocation density.

-

Shouldering: Gradually decrease the pulling rate and/or melt temperature to increase the crystal diameter to the desired size.

-

Body Growth: Once the desired diameter is reached, maintain stable pulling and rotation rates, and carefully control the temperature to grow the cylindrical body of the crystal.

-

Tailing: After the desired length is achieved, gradually increase the pulling rate and/or decrease the temperature to reduce the crystal diameter and detach it from the melt.

-

Cooling: Raise the crystal to a cooler part of the furnace and slowly cool it to room temperature over several hours to prevent thermal shock and cracking.

Protocol for Post-Growth Annealing

-

Furnace Placement: Carefully place the as-grown LiGaO₂ crystal in a programmable annealing furnace.

-

Heating: Ramp the furnace temperature to 1200 °C at a controlled rate.

-

Soaking: Hold the crystal at the annealing temperature for a duration of 5 to 20 hours in an air atmosphere.[2]

-

Controlled Cooling: Program the furnace to cool down to room temperature at a slow rate, typically around 10 °C/h, to minimize thermal stress and prevent cracking.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the Czochralski growth of this compound crystals.

Caption: Experimental workflow for Czochralski growth of LiGaO₂.

References

Application Notes and Protocols for the Flux Growth Synthesis of Lithium Gallate (LiGaO₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of lithium gallate (LiGaO₂) single crystals using the flux growth method. This technique is particularly suitable for growing high-quality crystals of materials with high melting points. The protocols described herein are based on established methodologies and provide a comprehensive guide for the successful synthesis of LiGaO₂.

Overview of the Flux Growth Method

The flux growth method is a high-temperature solution growth technique where a "flux" is used as a solvent to dissolve the constituent components of the desired crystal.[1] The flux, typically a low-melting-point inorganic compound or a mixture of compounds, facilitates the crystallization of the solute (in this case, LiGaO₂) at a temperature significantly lower than its melting point.[1][2] The process generally involves heating the mixture to a high temperature to ensure complete dissolution, followed by a slow cooling period to allow for the nucleation and growth of single crystals.[2]

Experimental Protocols

This section details two primary flux systems that have been utilized for the synthesis of LiGaO₂: a lead oxide-boron trioxide (PbO-B₂O₃) system and a more general chloride-based flux system.

Protocol 1: PbO-B₂O₃ Flux System

This protocol is a well-documented method for the growth of LiGaO₂ crystals.

2.1.1. Materials and Equipment

-

Precursors:

-

Lithium Carbonate (Li₂CO₃)

-

Gallium(III) Oxide (Ga₂O₃)

-

-

Flux Components:

-

Lead(II) Oxide (PbO)

-

Boric Anhydride (B₂O₃)

-

-

Crucible: Platinum or Alumina (Al₂O₃) crucible with a lid. While platinum is ideal for oxide melts, alumina can be a more cost-effective alternative.[1]

-

Furnace: High-temperature muffle furnace capable of reaching at least 1300°C with programmable temperature control.

-

Post-Growth Cleaning:

-

Dilute Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH)

-

Beakers

-

Ultrasonic bath

-

Deionized water

-

Drying oven

-

2.1.2. Precursor Preparation: Synthesis of LiGaO₂ Powder

Prior to crystal growth, a polycrystalline LiGaO₂ powder should be prepared.

-

Mixing: Thoroughly mix stoichiometric amounts of Li₂CO₃ and Ga₂O₃ powders in a 1:1 molar ratio.

-

Calcination: Place the mixed powder in an alumina crucible and calcine in a furnace at 1200°C for 20 hours in an air atmosphere to form the LiGaO₂ phase.[3]

-

Verification: After cooling, it is recommended to verify the formation of the LiGaO₂ phase using powder X-ray diffraction (XRD).

2.1.3. Flux Growth Procedure

-

Mixture Preparation:

-

Prepare a flux mixture of 80 mol% PbO and 20 mol% B₂O₃.

-

Combine the pre-synthesized LiGaO₂ powder with the PbO-B₂O₃ flux. A recommended ratio is approximately 43 g of LiGaO₂ per 100 g of the flux mixture.

-

-

Crucible Loading: Place the mixture into a platinum or alumina crucible and cover it with a lid.

-

Furnace Program:

-

Ramp Up: Heat the furnace to a soaking temperature of 1300°C. The ramp rate should be slow to moderate to avoid thermal shock.

-

Soaking: Maintain the temperature at 1300°C for 5 hours to ensure complete dissolution of the LiGaO₂ in the flux.

-

Slow Cooling: Cool the furnace down to 500°C at a controlled rate of 5°C per hour. This slow cooling is critical for the nucleation and growth of large, high-quality crystals.

-

Final Cooling: After reaching 500°C, the furnace can be turned off and allowed to cool to room temperature.

-

2.1.4. Crystal Harvesting and Cleaning

-

Mechanical Separation: Carefully break open the solidified flux to expose the LiGaO₂ crystals.[2]

-

Flux Dissolution: Place the crystals and remaining flux in a beaker with dilute nitric acid or acetic acid.[4] Acetic acid has been shown to be effective in dissolving lead borate glasses.[5] Gentle heating and ultrasonic agitation can aid in the dissolution of the flux.

-

Rinsing and Drying: Once the flux is removed, thoroughly rinse the crystals with deionized water and dry them in an oven at a low temperature (e.g., 80-100°C).

Protocol 2: Chloride Flux System (General Guidance)

Data Presentation

The following table summarizes the key quantitative parameters for the PbO-B₂O₃ flux growth method for LiGaO₂ synthesis.

| Parameter | Value |

| Precursors | Li₂CO₃, Ga₂O₃ (for in-situ synthesis) |

| Solute | LiGaO₂ |

| Flux Composition | 80 mol% PbO, 20 mol% B₂O₃ |

| Solute to Flux Ratio | ~43 g LiGaO₂ per 100 g flux |

| Soaking Temperature | 1300°C |

| Soaking Time | 5 hours |

| Cooling Rate | 5°C / hour |

| Final Temperature | 500°C |

| Crucible Material | Platinum or Alumina |

| Crystal Density | 4.24 g/cm³ (picnometrically determined) |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages of the flux growth method for LiGaO₂ synthesis using the PbO-B₂O₃ flux system.

Caption: Workflow for LiGaO₂ synthesis via the flux growth method.

References

Application Notes and Protocols for the Epitaxial Growth of Gallium Nitride on Lithium Gallate Substrates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of lithium gallate (LiGaO₂) as a substrate for the epitaxial growth of high-quality gallium nitride (GaN) thin films. The excellent lattice match between LiGaO₂ and GaN makes it a promising alternative to conventional substrates like sapphire and silicon carbide, offering the potential for lower defect densities in the grown GaN layers.

Data Presentation

The following tables summarize the key physical and structural properties of LiGaO₂ and GaN, highlighting the advantages of this material system.

Table 1: Crystallographic and Structural Properties

| Property | LiGaO₂ | GaN (Wurtzite) |

| Crystal Structure | Orthorhombic (β-LiGaO₂) | Hexagonal |

| Space Group | Pna2₁ | P6₃mc |

| Lattice Parameters | a = 5.402 Å, b = 6.372 Å, c = 5.007 Å | a = 3.189 Å, c = 5.185 Å |

| Lattice Mismatch to GaN | a-axis: ~1.0%, b-axis: ~0.2% | - |

| Density | 4.187 g/cm³ | 6.15 g/cm³ |

| Melting Point | ~1585 °C | ~2500 °C (decomposes) |

| Hardness (Mohs) | 5 | 9 |

Table 2: Thermal and Optical Properties

| Property | LiGaO₂ | GaN |

| Thermal Expansion Coefficient | αₐ = 11.8 x 10⁻⁶ /°C, αᵦ = 12.5 x 10⁻⁶ /°C, α꜀ = 3.7 x 10⁻⁶ /°C | αₐ = 5.59 x 10⁻⁶ /°C, α꜀ = 3.17 x 10⁻⁶ /°C |

| Thermal Conductivity | ~10-15 W/m·K | ~130-200 W/m·K |

| Band Gap | ~5.3 eV (Direct) | ~3.4 eV (Direct) |

| Refractive Index | ~1.8-1.9 | ~2.3-2.4 |

Table 3: Reported Results for GaN Grown on LiGaO₂

| Growth Technique | Dislocation Density (cm⁻²) | Surface Roughness (RMS) |

| MOCVD | As low as 10⁷[1] | - |

| MBE | ~2 x 10⁸ | ~0.1 nm |

Experimental Protocols

The following sections provide detailed protocols for the preparation of LiGaO₂ substrates and the subsequent epitaxial growth of GaN using Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE).

Protocol 1: LiGaO₂ Substrate Preparation

A pristine substrate surface is critical for achieving high-quality epitaxial growth. The following protocol outlines the recommended steps for cleaning and preparing LiGaO₂ substrates.

Materials:

-

LiGaO₂ substrate

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen (N₂) gas (high purity)

-

Beakers and wafer holders (Teflon or quartz)

-

Ultrasonic bath

-

Hot plate or oven

Procedure:

-

Solvent Cleaning: a. Place the LiGaO₂ substrate in a beaker with acetone. b. Ultrasonicate for 5-10 minutes to remove organic residues. c. Transfer the substrate to a beaker with isopropanol and ultrasonicate for 5-10 minutes. d. Rinse the substrate thoroughly with DI water.

-

Drying: a. Dry the substrate using a stream of high-purity nitrogen gas.

-

Thermal Desorption: a. Place the cleaned substrate in an oven or on a hot plate in a clean environment. b. Bake at 120-150°C for 10-15 minutes to desorb any adsorbed water molecules.

-

In-situ Cleaning (within the growth chamber): a. Immediately transfer the substrate into the MOCVD or MBE load-lock. b. Perform a thermal anneal in the growth chamber under vacuum or a controlled atmosphere (e.g., N₂ or H₂) to desorb any remaining surface contaminants. Typical annealing temperatures range from 600°C to 800°C.

Protocol 2: GaN Epitaxial Growth by MOCVD

Equipment:

-